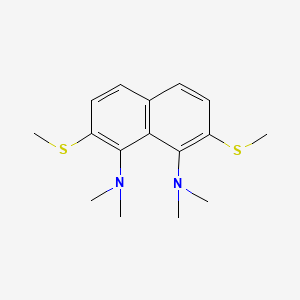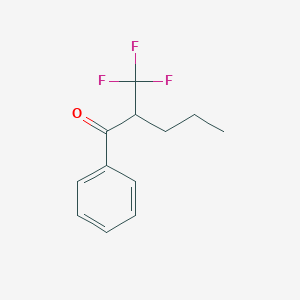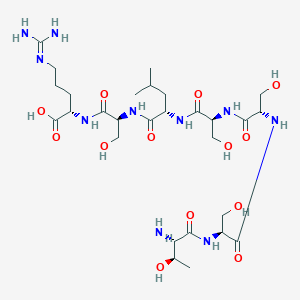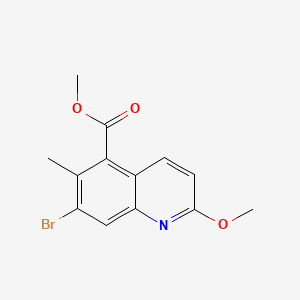
1,8-Naphthalenediamine, N,N,N',N'-tetramethyl-2,7-bis(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-2,7-bis(methylthio)- is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes two methylthio groups and four methyl groups attached to the nitrogen atoms of the naphthalenediamine core. This compound is known for its strong basic properties and is often used in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-2,7-bis(methylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with 1,8-naphthalenediamine as the core structure.
Methylation: The nitrogen atoms are methylated using methyl iodide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-2,7-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-2,7-bis(methylthio)- has diverse applications in scientific research:
Chemistry: Used as a strong base in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-2,7-bis(methylthio)- involves its interaction with molecular targets through its basic and nucleophilic properties. It can form stable complexes with metal ions and act as a proton sponge, effectively neutralizing acidic environments. The compound’s methylthio groups also contribute to its reactivity, enabling it to participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its strong basicity and similar structure.
N,N,N’,N’-Tetramethyl-1,8-naphthalenediamine: Another compound with high basicity and similar applications.
Uniqueness
1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-2,7-bis(methylthio)- is unique due to the presence of both methylthio and methyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to act as a strong base and nucleophile makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
651738-69-1 |
|---|---|
Fórmula molecular |
C16H22N2S2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
1-N,1-N,8-N,8-N-tetramethyl-2,7-bis(methylsulfanyl)naphthalene-1,8-diamine |
InChI |
InChI=1S/C16H22N2S2/c1-17(2)15-12(19-5)9-7-11-8-10-13(20-6)16(14(11)15)18(3)4/h7-10H,1-6H3 |
Clave InChI |
AXXVYTSSSSTIRT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC2=C1C(=C(C=C2)SC)N(C)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(5-Methylpyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12525304.png)
![Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B12525308.png)
![[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;pentanedioic acid](/img/structure/B12525311.png)
![3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol](/img/structure/B12525313.png)

![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol](/img/structure/B12525323.png)
![1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-](/img/structure/B12525335.png)
![10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12525339.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12525346.png)


![2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one](/img/structure/B12525360.png)

![N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12525368.png)
